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molecular formula C17H16N2 B014396 1-Phenyl-2,3,4,9-tetrahydro-1H-beta-carboline CAS No. 3790-45-2

1-Phenyl-2,3,4,9-tetrahydro-1H-beta-carboline

Cat. No. B014396
M. Wt: 248.32 g/mol
InChI Key: INERHEQVAVQJBO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06306870B1

Procedure details

A solution of tryptamine (15 g, 94.0 mmol) and benzaldehyde (10.9 g, 1.1 equiv.) in DCM (800 mL) was treated with TFA (15 mL, 2 equiv.). The resulting mixture was stirred at rt for one day and then neutralized to pH 7 with a saturated aqueous solution of sodium carbonate. After filtration and concentration to dryness the residue was recrystallized from 2-propanol to give the title compound (11.0 g, 47%) as white crystals.
Quantity
15 g
Type
reactant
Reaction Step One
Quantity
10.9 g
Type
reactant
Reaction Step One
Name
Quantity
15 mL
Type
reactant
Reaction Step One
Name
Quantity
800 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
47%

Identifiers

REACTION_CXSMILES
[NH2:1][CH2:2][CH2:3][C:4]1[C:12]2[C:7](=[CH:8][CH:9]=[CH:10][CH:11]=2)[NH:6][CH:5]=1.[CH:13](=O)[C:14]1[CH:19]=[CH:18][CH:17]=[CH:16][CH:15]=1.C(O)(C(F)(F)F)=O.C(=O)([O-])[O-].[Na+].[Na+]>C(Cl)Cl>[C:14]1([CH:13]2[C:5]3[NH:6][C:7]4[C:12](=[CH:11][CH:10]=[CH:9][CH:8]=4)[C:4]=3[CH2:3][CH2:2][NH:1]2)[CH:19]=[CH:18][CH:17]=[CH:16][CH:15]=1 |f:3.4.5|

Inputs

Step One
Name
Quantity
15 g
Type
reactant
Smiles
NCCC1=CNC2=CC=CC=C12
Name
Quantity
10.9 g
Type
reactant
Smiles
C(C1=CC=CC=C1)=O
Name
Quantity
15 mL
Type
reactant
Smiles
C(=O)(C(F)(F)F)O
Name
Quantity
800 mL
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C([O-])([O-])=O.[Na+].[Na+]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The resulting mixture was stirred at rt for one day
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
After filtration and concentration to dryness the residue
CUSTOM
Type
CUSTOM
Details
was recrystallized from 2-propanol

Outcomes

Product
Details
Reaction Time
1 d
Name
Type
product
Smiles
C1(=CC=CC=C1)C1NCCC=2C3=CC=CC=C3NC12
Measurements
Type Value Analysis
AMOUNT: MASS 11 g
YIELD: PERCENTYIELD 47%
YIELD: CALCULATEDPERCENTYIELD 47.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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